3-(1,3-Benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with cyanuric chloride under basic conditions to yield the final triazinone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The triazinone ring can be reduced to a triazine ring using reducing agents like lithium aluminum hydride.
Substitution: The amino group on the benzo[d][1,3]dioxole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-hydroxyphenyl)-1,2,4-triazin-5(4H)-one.
Reduction: Formation of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d][1,3]dioxol-5-ylamino)-6-phenyl-1,2,4-triazin-5(4H)-one
- 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-chlorophenyl)-1,2,4-triazin-5(4H)-one
- 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-nitrophenyl)-1,2,4-triazin-5(4H)-one
Uniqueness
The presence of the methoxy group in 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14N4O4/c1-23-12-5-2-10(3-6-12)15-16(22)19-17(21-20-15)18-11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22) |
InChI Key |
VIMYQBPCDSZNQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.